

2-Aminoindan-2-phosphonic acid molecular formula and weight.

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Compound of Interest

Compound Name: 2-Aminoindan-2-phosphonic acid

Cat. No.: B182778

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Technical Overview: 2-Aminoindan-2-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of **2-Aminoindan-2-phosphonic acid**, a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL). The information is intended to support research and development activities in plant biochemistry, enzyme kinetics, and related fields.

Core Molecular Data

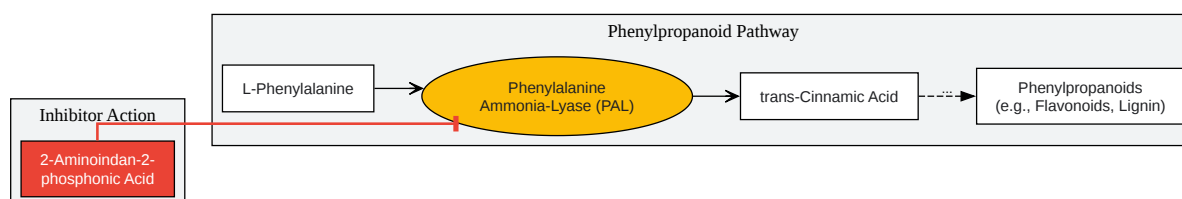
The fundamental molecular properties of **2-Aminoindan-2-phosphonic acid** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₂ NO ₃ P[1][2][3][4]
Molecular Weight	213.17 g/mol [1][2][4][5]
CAS Number	141120-17-4[1][2]

Mechanism of Action: Phenylalanine Ammonia-Lyase Inhibition

2-Aminoindan-2-phosphonic acid functions as a competitive inhibitor of phenylalanine ammonia-lyase (PAL).^{[1][6]} PAL is a critical enzyme that catalyzes the first step in the phenylpropanoid biosynthetic pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia.^{[1][2]} This pathway is essential for the production of a wide array of secondary metabolites in plants, including flavonoids, lignin, and other phenolic compounds that play roles in growth, development, and defense.^{[1][2]} By inhibiting PAL, **2-Aminoindan-2-phosphonic acid** can significantly reduce the biosynthesis of these compounds.

The following diagram illustrates the point of inhibition within the initial step of the phenylpropanoid pathway.



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Caption: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by **2-Aminoindan-2-phosphonic acid**.

Experimental Protocols

While comprehensive, step-by-step protocols are proprietary to individual research labs, the following outlines a general methodology for assessing the in-vivo inhibitory effects of **2-Aminoindan-2-phosphonic acid** on PAL activity in plant seedlings, based on published research.

Objective: To determine the effect of varying concentrations of **2-Aminoindan-2-phosphonic acid** on the growth and biochemical profile of plant seedlings.

Materials:

- Seeds of the plant of interest (e.g., *Vicia faba* L. - field bean).
- Hoagland's solution (or other suitable growth medium).
- **2-Aminoindan-2-phosphonic acid (AIP)**.
- Sterile containers for germination and growth.
- Growth chamber with controlled temperature and light conditions.
- Equipment for biochemical analysis (e.g., spectrophotometer, HPLC).

Methodology:

- **Seed Germination:** Germinate seeds in Hoagland's solution at a controlled temperature (e.g., 25°C) until the main roots reach a specified length (e.g., approximately 4 cm).
- **Preparation of Treatment Solutions:** Prepare a stock solution of **2-Aminoindan-2-phosphonic acid**. From this stock, create a series of dilutions in Hoagland's solution to achieve the desired final concentrations for the experiment (e.g., 0 µM as a control, 1 µM, 10 µM, and 100 µM).
- **Seedling Incubation:** Transfer the selected seedlings into the prepared treatment solutions.
- **Treatment Period:** Incubate the seedlings in the treatment solutions for a predetermined duration. The length of this period can vary depending on the experimental goals, with examples including short-term treatments (e.g., 3.5 hours) for studying effects on specific cell cycle phases or long-term treatments (e.g., 24 hours) for observing broader developmental and biochemical changes.
- **Sample Collection:** After the treatment period, collect tissue samples (e.g., root tips) for analysis.

- Analysis: Process the collected tissues for various assays, which may include:
 - PAL Activity Assay: To directly measure the inhibition of the enzyme.
 - Quantification of Phenolic Compounds: To assess the downstream effects of PAL inhibition.
 - Analysis of Polyamines or other metabolites.
 - Microscopy: For observing morphological or cellular changes.

This protocol serves as a foundational guide. Researchers should optimize concentrations, incubation times, and analytical methods based on the specific plant species and research questions.

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